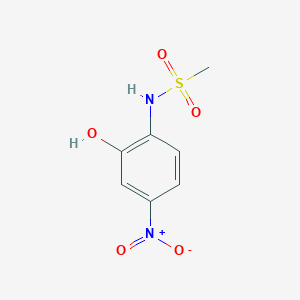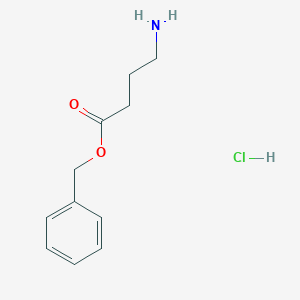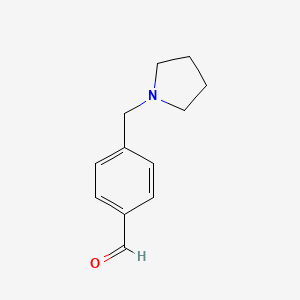
4-(Pyrrolidin-1-ylmethyl)benzaldehyde
Overview
Description
4-(Pyrrolidin-1-ylmethyl)benzaldehyde is a water-soluble aldehyde that serves as an important intermediate in the synthesis of small molecule anticancer drugs . This compound is characterized by the presence of a pyrrolidine ring attached to a benzaldehyde moiety, making it a versatile scaffold in medicinal chemistry.
Mechanism of Action
Target of Action
4-(Pyrrolidin-1-ylmethyl)benzaldehyde is an important intermediate for small molecule anticancer drugs . .
Biochemical Pathways
Given its role as an intermediate in the synthesis of anticancer drugs, it may be involved in pathways related to cell proliferation and apoptosis
Pharmacokinetics
As a water-soluble aldehyde , it may have good bioavailability, but further studies are needed to confirm this and provide a comprehensive outline of its pharmacokinetic properties.
Result of Action
As an intermediate in the synthesis of anticancer drugs, it may contribute to the inhibition of cell proliferation and induction of apoptosis in cancer cells
Biochemical Analysis
Biochemical Properties
It is known to be an important intermediate in the synthesis of small molecule anticancer drugs . This suggests that it may interact with various enzymes, proteins, and other biomolecules in the context of cancer biology.
Cellular Effects
Given its role as an intermediate in the synthesis of anticancer drugs , it may influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 4-(Pyrrolidin-1-ylmethyl)benzaldehyde typically involves three main steps: acetal reaction, nucleophilic reaction, and hydrolysis reaction . The starting material, terephthalaldehyde, undergoes these reactions to yield the target compound with a high total yield of up to 68.9% . The reaction conditions are optimized to ensure rapid and efficient production.
Chemical Reactions Analysis
4-(Pyrrolidin-1-ylmethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Scientific Research Applications
4-(Pyrrolidin-1-ylmethyl)benzaldehyde is widely used in scientific research, particularly in the development of anticancer drugs . It serves as a key intermediate in the synthesis of small molecule inhibitors that target various signaling pathways involved in cancer . Additionally, it is used in the synthesis of other bioactive molecules with potential therapeutic applications in medicine and industry .
Comparison with Similar Compounds
4-(Pyrrolidin-1-ylmethyl)benzaldehyde is unique due to its water solubility and its role as an intermediate in anticancer drug synthesis . Similar compounds include:
- 4-(((3S,4S)-3,4-bis(benzyloxy)pyrrolidin-1-yl)methyl)benzaldehyde
- Methyl 2-acetyl-4-((2-methyl-5-oxo-3-(p-tolyl)pyrrolidin-1-yl)methyl)benzoate
- 1-(4-acetyl-2-(4-chloro-3-fluorophenoxy)benzyl)pyrrolidin-2-one These compounds share structural similarities but differ in their specific functional groups and biological activities.
Properties
IUPAC Name |
4-(pyrrolidin-1-ylmethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-10-12-5-3-11(4-6-12)9-13-7-1-2-8-13/h3-6,10H,1-2,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTBYCACQSYAYCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80630506 | |
| Record name | 4-[(Pyrrolidin-1-yl)methyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80630506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
650628-72-1 | |
| Record name | 4-[(Pyrrolidin-1-yl)methyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80630506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

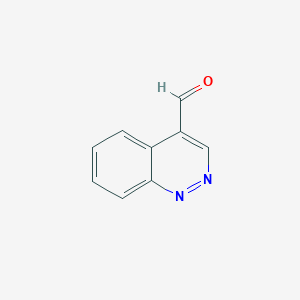
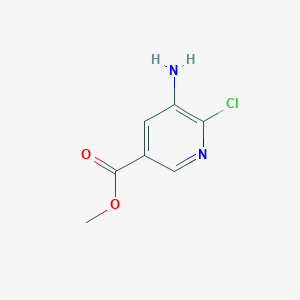
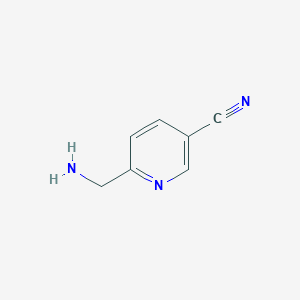
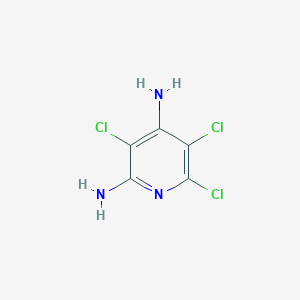
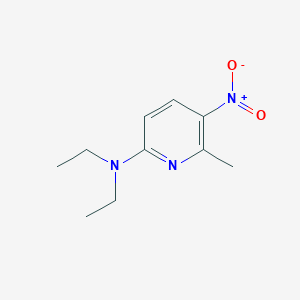
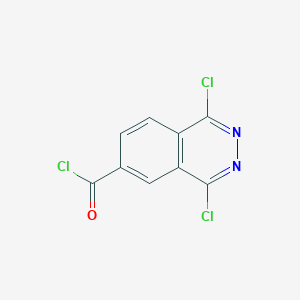
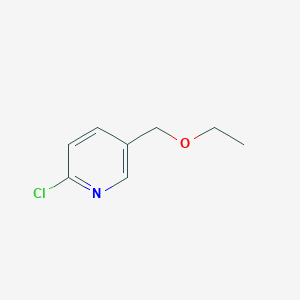

![2,4-Dichloro-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B1602844.png)
